4-Bromo-2-isopropyl-1-indanone
Overview
Description
4-Bromo-2-isopropyl-1-indanone is an organic compound with the chemical formula C13H15BrO. It appears as a colorless to light yellow crystal and has a melting point of about 37-39°C and a boiling point of about 310-315°C . This compound is an important intermediate in organic synthesis, commonly used in the preparation of drugs, pesticides, and functional molecules .
Preparation Methods
The preparation of 4-Bromo-2-isopropyl-1-indanone can be carried out through the following steps :
Bromination of Indanone: Indanone is reacted with bromine under acidic conditions to generate 4-bromo-1-indanone.
Isopropylation: 4-Bromo-1-indanone is then reacted with isopropyl magnesium bromide to obtain this compound.
Chemical Reactions Analysis
4-Bromo-2-isopropyl-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Common Reagents and Conditions: Typical reagents include bromine for bromination and isopropyl magnesium bromide for isopropylation.
Scientific Research Applications
4-Bromo-2-isopropyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It is widely used in the synthesis of antibacterial drugs.
Industry: The compound is employed in the production of pesticides and functional molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular targets, influencing biological processes .
Comparison with Similar Compounds
4-Bromo-2-isopropyl-1-indanone can be compared with other similar compounds, such as:
4-Bromo-1-indanone: This compound is a precursor in the synthesis of this compound.
2-Isopropyl-4-bromo-1-indanone: Another structural isomer with similar properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQLWXVSZYABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C1=O)C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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